N-cyclopentyl-4-(decyloxy)benzamide
Description
N-cyclopentyl-4-(decyloxy)benzamide is a benzamide derivative characterized by a cyclopentyl amine group attached to the benzamide core and a decyloxy (10-carbon alkoxy) substituent at the para position of the aromatic ring. This structure combines lipophilic (decyloxy) and moderately polar (amide, cyclopentyl) moieties, influencing its physicochemical properties, such as solubility and membrane permeability.
Properties
Molecular Formula |
C22H35NO2 |
|---|---|
Molecular Weight |
345.5g/mol |
IUPAC Name |
N-cyclopentyl-4-decoxybenzamide |
InChI |
InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-11-18-25-21-16-14-19(15-17-21)22(24)23-20-12-9-10-13-20/h14-17,20H,2-13,18H2,1H3,(H,23,24) |
InChI Key |
SSJDDVHSEHNXHM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
- Lipophilicity : The decyloxy chain in this compound enhances lipophilicity compared to sulfonamide-containing analogs (e.g., N-cyclopentyl-4-(methanesulfonamido)benzamide), which may improve membrane permeability but reduce aqueous solubility .
- Biological Activity: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show potent HAT inhibition (up to 79% at 100 μM), suggesting that the decyloxy group in this compound could similarly modulate enzyme activity . 4-carboxy) also plays a role .
Pharmacological Potential
- Anticancer Activity: HPAPB, a benzamide-based HDAC inhibitor, exhibits comparable tumor suppression to SAHA (vorinostat) but with lower toxicity (LD50 1.29 vs. 0.77 g/kg) . This highlights the therapeutic promise of benzamides with optimized substituents.
- Antioxidant Activity : Benzamide thioureas with electron-donating groups (e.g., 4-hydroxyphenyl or 4-methoxyphenyl) show >85% inhibition in antioxidant assays, suggesting that the decyloxy group’s electron-withdrawing nature may require balancing for similar efficacy .
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